5-(Hexadecyloxy)thiophene-2-carbaldehyde
Description
5-(Hexadecyloxy)thiophene-2-carbaldehyde is a thiophene-based compound featuring a long alkoxy chain (C16H33O) at the 5-position and an aldehyde group at the 2-position of the thiophene ring. This structure combines electron-donating alkoxy substituents with the aromatic thiophene core, making it relevant in materials science, particularly for organic electronics and self-assembled monolayers. The hexadecyloxy chain enhances solubility in non-polar solvents and influences aggregation behavior, which is critical for thin-film applications .
Properties
CAS No. |
62071-19-6 |
|---|---|
Molecular Formula |
C21H36O2S |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
5-hexadecoxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C21H36O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-21-17-16-20(19-22)24-21/h16-17,19H,2-15,18H2,1H3 |
InChI Key |
CAOBAOHPNIEJLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(S1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
Key Research Findings
- Optical Properties: Diphenylamino and carbazole substituents redshift absorption spectra (λmax > 650 nm) due to extended π-conjugation and strong electron donation . Alkoxy and alkyl chains minimally affect absorption maxima but improve processability via enhanced solubility .
- Electrochemical Behavior :
- Thermal Stability :
- Bulky aryl groups (e.g., carbazole) increase melting points (140–145°C), while long alkyl chains (e.g., hexadecyloxy) lower them due to chain flexibility .
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